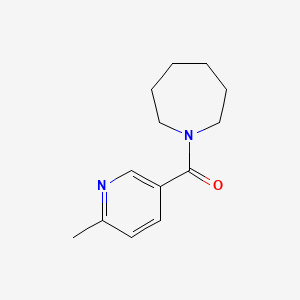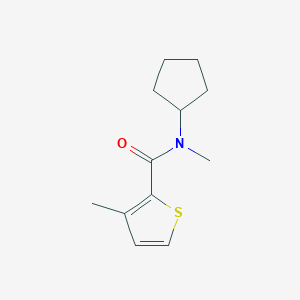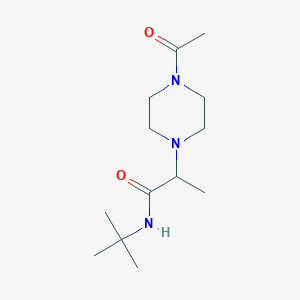![molecular formula C15H16FN3O B7508387 [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as FMPP, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been used for recreational purposes due to its ability to induce euphoria, increased energy, and enhanced cognitive function. However, FMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience. In
Mécanisme D'action
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of this compound, including increased energy, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release is thought to be responsible for the psychostimulant effects of this compound. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a potent psychostimulant that induces a robust behavioral response, making it useful for studying the effects of psychostimulants on behavior. Additionally, this compound has been shown to enhance cognitive function, making it useful for studying the neural mechanisms underlying cognitive function. However, this compound also has several limitations for use in lab experiments. It is a synthetic compound that has not been extensively studied in humans, making it difficult to extrapolate findings from animal studies to humans. Additionally, this compound has potential safety concerns, including the risk of addiction and overdose.
Orientations Futures
There are several future directions for research on [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone. One potential direction is to study the effects of this compound on cognitive function in humans. Another potential direction is to explore the therapeutic potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could investigate the safety and efficacy of this compound as a treatment for addiction to drugs such as cocaine and methamphetamine. Finally, future research could explore the potential use of this compound as a tool for studying the neural mechanisms underlying cognitive function and addiction.
Méthodes De Synthèse
The synthesis of [1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with methylhydrazine to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. The aldehyde group is then reduced to form 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to yield this compound.
Applications De Recherche Scientifique
[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance cognitive function, including memory, attention, and learning. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use in the treatment of addiction to drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-11-12(15(20)18-8-4-5-9-18)10-17-19(11)14-7-3-2-6-13(14)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTOYXWADYUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
